molecular formula C11H19NO3 B15216800 tert-Butyl (S)-2-vinylmorpholine-4-carboxylate

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate

Cat. No.: B15216800
M. Wt: 213.27 g/mol
InChI Key: RKFTWIYJNPMOPF-VIFPVBQESA-N
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Description

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a vinyl substituent at the 2-position of the morpholine ring and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its stereochemical specificity and functional versatility. The vinyl group provides a reactive site for further modifications, such as cross-coupling reactions or polymerizations, making it valuable in drug development and material science applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2S)-2-ethenylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1

InChI Key

RKFTWIYJNPMOPF-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and vinyl compounds. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the morpholine ring can act as a nucleophile in substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The key structural differentiator of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate is its 2-vinyl substituent. Below is a comparison with structurally related morpholine derivatives:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Vinyl (CH₂=CH) C₁₁H₁₉NO₃ 213.28 (calculated) Reactive vinyl group for functionalization
(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Hydroxymethyl (CH₂OH) C₁₀H₁₉NO₄ 217.26 Polar group enhancing solubility
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Hydroxyethyl (CH₂CH₂OH) C₁₁H₂₁NO₄ 231.29 Extended hydrophilic chain
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate Oxo and diphenyl C₂₁H₂₃NO₄ 353.41 Steric bulk from aromatic groups
(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate Benzhydrylcarbamoyl C₂₈H₃₅N₂O₄ 475.59 Bulky substituent influencing conformation

Key Observations :

  • The vinyl group in the target compound offers unique reactivity compared to hydroxyl or aromatic substituents, enabling applications in click chemistry or polymer synthesis.
  • Bulky substituents (e.g., diphenyl or benzhydrylcarbamoyl ) enhance steric hindrance, affecting molecular conformation and interaction with biological targets.

Reactivity Comparison :

  • Vinyl-substituted derivatives undergo electrophilic additions (e.g., hydroamination) or polymerizations.
  • Hydroxymethyl analogs are prone to oxidation or acetylation, limiting their utility in harsh reaction conditions .
  • Diphenyl/oxo derivatives exhibit stability under acidic conditions due to electron-withdrawing effects but may require protection for further functionalization .

Physicochemical Properties

Property This compound (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Solubility Moderate in organic solvents (e.g., DCM, THF) High in polar solvents (e.g., MeOH, H₂O) Low in polar solvents due to aromatic bulk
Stability Air-sensitive (vinyl group) Stable at RT but hygroscopic Stable under acidic/oxidative conditions
Melting Point Not reported (liquid at RT) 98–102°C 165–167°C

Q & A

Q. What methods are recommended for optimizing the synthesis yield of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate using Boc protection strategies?

  • Methodological Answer: The tert-butyloxycarbonyl (Boc) group is widely used to protect amines during synthesis. To optimize yields:
  • Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine (TEA) to facilitate carbamate formation .
  • Maintain a reaction temperature of 0–25°C to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS. After completion, purify using silica gel column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:10 v/v) .
  • Key Data: Typical yields for Boc-protected morpholine derivatives range from 65–85% under optimized conditions.

Q. How can NMR and X-ray crystallography confirm the structural integrity of this compound?

  • Methodological Answer:
  • NMR: Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR. For example, the vinyl group protons (CH₂=CH–) appear as doublets of doublets (δ 5.2–5.8 ppm), while the morpholine ring protons show distinct splitting patterns due to stereochemical constraints .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 0.8 Å) to resolve chiral centers. The tert-butyl group’s axial/equatorial conformation can be validated via crystallographic data .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer:
  • Liquid-Liquid Extraction: Separate polar byproducts using ethyl acetate and water.
  • Column Chromatography: Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane). Monitor fractions by TLC.
  • Crystallization: If the compound is crystalline, recrystallize from a mixture of dichloromethane and hexane .

Advanced Research Questions

Q. How can stereochemical control be achieved during the introduction of the vinyl group in this compound?

  • Methodological Answer:
  • Use chiral catalysts (e.g., Pd-based complexes) for asymmetric vinylation.
  • Employ Mitsunobu conditions (DIAD, PPh₃) with a chiral alcohol to invert stereochemistry at the morpholine C2 position .
  • Validation: Compare optical rotation and 19F^{19}\text{F}-NMR (if fluorinated analogs exist) with known enantiomers .

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